2,6-Bis(4-methoxy-2-methylphenyl)pyridine-4-carbaldehyde
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Overview
Description
2,6-Bis(4-methoxy-2-methylphenyl)pyridine-4-carbaldehyde is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two methoxy and two methyl groups attached to the phenyl rings, which are further connected to a pyridine ring with an aldehyde group at the 4-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4-methoxy-2-methylphenyl)pyridine-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxy-2-methylbenzaldehyde with 2,6-dibromopyridine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(4-methoxy-2-methylphenyl)pyridine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorinating agents under acidic conditions.
Major Products Formed
Oxidation: 2,6-Bis(4-methoxy-2-methylphenyl)pyridine-4-carboxylic acid.
Reduction: 2,6-Bis(4-methoxy-2-methylphenyl)pyridine-4-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,6-Bis(4-methoxy-2-methylphenyl)pyridine-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Bis(4-methoxy-2-methylphenyl)pyridine-4-carbaldehyde is primarily related to its ability to interact with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the aromatic rings can participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(4-methoxyphenyl)pyridine: Lacks the methyl groups on the phenyl rings.
2,6-Bis(4-methoxy-2-methylphenyl)pyridine: Lacks the aldehyde group.
2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters: Contains a piperidine ring instead of a pyridine ring.
Uniqueness
2,6-Bis(4-methoxy-2-methylphenyl)pyridine-4-carbaldehyde is unique due to the presence of both methoxy and methyl groups on the phenyl rings, as well as the aldehyde group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
816446-68-1 |
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Molecular Formula |
C22H21NO3 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2,6-bis(4-methoxy-2-methylphenyl)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C22H21NO3/c1-14-9-17(25-3)5-7-19(14)21-11-16(13-24)12-22(23-21)20-8-6-18(26-4)10-15(20)2/h5-13H,1-4H3 |
InChI Key |
SWNOHEKXWDASSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CC(=CC(=N2)C3=C(C=C(C=C3)OC)C)C=O |
Origin of Product |
United States |
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